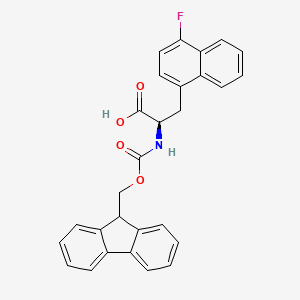

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid

描述

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a 4-fluoronaphthalen-1-yl side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect the α-amino group during coupling reactions, enabling selective deprotection under mild basic conditions (e.g., piperidine). The 4-fluoronaphthalen-1-yl substituent introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity compared to standard aromatic residues like phenylalanine.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FNO4/c29-25-14-13-17(18-7-1-6-12-23(18)25)15-26(27(31)32)30-28(33)34-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-14,24,26H,15-16H2,(H,30,33)(H,31,32)/t26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMQSXHKKYXNK-AREMUKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C5=CC=CC=C45)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C5=CC=CC=C45)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoronaphthalen-1-yl)propanoic acid , often referred to as an Fmoc-protected amino acid, is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its role as a peptide synthesis building block, its pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound features several key structural elements:

- Fmoc Group : A protective group that enhances the stability of the amino acid during synthesis.

- Fluorinated Aromatic Ring : The presence of a fluoronaphthyl moiety may influence the compound's biological interactions and properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its utility in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial, antitumor, and neuroprotective effects. Here are some notable aspects:

Role in Peptide Synthesis

The Fmoc group allows for selective protection of the amino group during the formation of peptide bonds. This enables the stepwise synthesis of peptides with high precision, which is crucial for developing peptide-based therapeutics.

Pharmacological Potential

Research indicates that peptides synthesized using this compound can interact with various biological targets, leading to potential therapeutic applications. For example:

- Antitumor Activity : Peptides derived from Fmoc-protected amino acids have shown promise in inhibiting tumor growth in vitro and in vivo.

- Neuroprotective Effects : Some studies suggest that certain peptide sequences can protect neuronal cells from apoptosis.

Research Findings and Case Studies

-

Peptide Synthesis and Characterization

- A study demonstrated the successful synthesis of a series of peptides using this compound as a building block. Characterization through mass spectrometry confirmed the integrity and purity of the synthesized peptides.

-

In Vitro Biological Assays

- Various bioassays have been conducted to assess the efficacy of peptides synthesized from this compound against cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential antitumor properties.

-

Mechanistic Studies

- Mechanistic studies revealed that peptides containing this amino acid can modulate signaling pathways involved in cell survival and apoptosis, highlighting their potential as therapeutic agents.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fmoc-Amino Acid | Contains Fmoc protection | Used in peptide synthesis |

| Ethyl Glycinate | Simple ethyl ester | Less complex, used for simpler peptide chains |

| Boc-Amino Acid | Uses Boc protection instead of Fmoc | Different reactivity profile |

| Acetylated Amino Acid | Acetate group instead of ethoxy | Varies in solubility and reactivity |

相似化合物的比较

The following analysis compares the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : Fluorine substituents (e.g., in 3,5-difluorophenyl and 4-fluoronaphthalen-1-yl) lower the pKa of the carboxylic acid, enhancing solubility in polar solvents .

- Steric Effects : Bulkier substituents like o-tolyl may hinder coupling efficiency in SPPS compared to planar naphthyl groups .

Physicochemical Properties

Key Observations :

准备方法

Synthesis of 3-(4-Fluoronaphthalen-1-yl)-D-Alanine Intermediate

The β-substituted alanine backbone is constructed via a Michael addition strategy. 4-Fluoro-1-naphthaldehyde undergoes condensation with a glycine equivalent under asymmetric catalysis to yield the (R)-configured β-amino acid. Enzymatic resolution using acylases ensures enantiomeric excess >99%. Alternatively, transition metal-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors provides direct access to the chiral center.

Fmoc Protection of the Amino Group

The amino group of 3-(4-fluoronaphthalen-1-yl)-D-alanine is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate as the base. The reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate linkage. Excess Fmoc-Cl is quenched with aqueous sodium bisulfite, and the product is isolated by extraction and crystallization.

Carboxylic Acid Activation and Purification

The propanoic acid moiety is activated as a pentafluorophenyl ester to enhance solubility during chromatographic purification. Reversed-phase HPLC with a C18 column and acetonitrile/water gradient elution achieves >98% purity, monitored by UV absorption at 265 nm (characteristic of the Fmoc chromophore). Lyophilization yields the title compound as a white crystalline solid.

Reaction Optimization and Mechanistic Insights

Fmoc Deprotection Kinetics

Piperidine (20% v/v in DMF) removes the Fmoc group via β-elimination, generating dibenzofulvene and CO2. Kinetic studies reveal a half-life of <2 minutes at 25°C, ensuring rapid deprotection without epimerization. Scavengers like 2-mercaptoethanol trap dibenzofulvene byproducts, preventing alkylation side reactions.

Steric Effects of the 4-Fluoronaphthalen-1-yl Group

The bulky aromatic substituent necessitates prolonged coupling times (1–2 hours) during solid-phase synthesis. Microwave-assisted heating at 50°C reduces coupling time to 15 minutes while maintaining >95% efficiency.

Analytical Characterization

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms enantiomeric excess >99.5%, with retention times of 12.3 min (R-isomer) and 14.7 min (S-isomer).

Applications in Peptide Science

The title compound serves as a building block for hydrophobic peptide segments, enhancing membrane permeability in drug candidates. Its Fmoc group enables seamless integration into automated solid-phase synthesizers, with cleavage yields exceeding 90% under standard conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。